molecular formula C8H9N3O5 B13846447 6-Hydroxy Nicorandil-d4

6-Hydroxy Nicorandil-d4

Cat. No.: B13846447
M. Wt: 231.20 g/mol
InChI Key: KPGQDUMCVZGWBO-KHORGVISSA-N
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Preparation Methods

The preparation of 6-Hydroxy Nicorandil-d4 involves synthetic routes that typically include the incorporation of deuterium atoms into the Nicorandil structure. The synthetic process may involve multiple steps, including nitration, reduction, and hydrolysis reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the isolation and purification of the compound .

Chemical Reactions Analysis

6-Hydroxy Nicorandil-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Hydroxy Nicorandil-d4 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy Nicorandil-d4 involves its role as a potassium channel activator and nitric oxide donor. It increases the outflow of potassium ions from cells, leading to hyperpolarization and relaxation of vascular smooth muscles. Additionally, it donates nitric oxide, which further aids in vasodilation and reduction of blood pressure. These combined effects contribute to its therapeutic potential in treating angina and other cardiovascular conditions .

Comparison with Similar Compounds

6-Hydroxy Nicorandil-d4 can be compared with other similar compounds such as:

    Nicorandil: The parent compound, known for its dual mechanism of action.

    6-Hydroxy Nicorandil: The non-labeled analog, used in similar research applications.

    Other potassium channel activators: Compounds like Minoxidil and Diazoxide, which also activate potassium channels but differ in their additional pharmacological effects.

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various research settings.

Properties

Molecular Formula

C8H9N3O5

Molecular Weight

231.20 g/mol

IUPAC Name

[1,1,2,2-tetradeuterio-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl] nitrate

InChI

InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)/i3D2,4D2

InChI Key

KPGQDUMCVZGWBO-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[N+](=O)[O-])NC(=O)C1=CNC(=O)C=C1

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-]

Origin of Product

United States

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